6-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Overview
Description
6-Fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C14H18FN3OS and a molecular weight of 295.38 g/mol. This compound is part of the benzothiazole family, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Benzothiazole Formation: The starting material, 2-aminobenzothiazole, is reacted with a suitable fluorinating agent to introduce the fluorine atom at the 6-position.
Morpholine Derivative Formation: The morpholine derivative is synthesized by reacting 3-chloropropylamine with morpholine under controlled conditions.
Coupling Reaction: The fluorinated benzothiazole is then coupled with the morpholine derivative using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or morpholine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Derivatives with different functional groups at the fluorine or morpholine positions.
Scientific Research Applications
Chemistry: In chemistry, 6-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is being studied for its ability to inhibit various biological targets, such as enzymes and receptors.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has been found to exhibit anti-inflammatory and analgesic effects, making it a candidate for the development of new drugs.
Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Comparison with Similar Compounds
4-Fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine: Similar structure with a fluorine atom at the 4-position instead of the 6-position.
N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine: Lacks the fluorine atom.
Uniqueness: 6-Fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is unique due to the presence of the fluorine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. This fluorine atom enhances the compound's ability to interact with biological targets, making it more effective in certain applications compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
6-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3OS/c15-11-2-3-12-13(10-11)20-14(17-12)16-4-1-5-18-6-8-19-9-7-18/h2-3,10H,1,4-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERNREQGUIGJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC3=C(S2)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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